5-Chloro-2-methylthiopyrimidin-4-yl 4-methylpiperazinyl ketone
Description
5-Chloro-2-methylthiopyrimidin-4-yl 4-methylpiperazinyl ketone is a heterocyclic organic compound featuring a pyrimidine core substituted with chlorine and methylthio groups at positions 5 and 2, respectively. The 4-methylpiperazinyl ketone moiety attached to the pyrimidine ring introduces steric and electronic complexity, making it a molecule of interest in medicinal chemistry and drug design.
Properties
IUPAC Name |
(5-chloro-2-methylsulfanylpyrimidin-4-yl)-(4-methylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN4OS/c1-15-3-5-16(6-4-15)10(17)9-8(12)7-13-11(14-9)18-2/h7H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXZUJGWOROBBJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=NC(=NC=C2Cl)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-methylthiopyrimidin-4-yl 4-methylpiperazinyl ketone typically involves multi-step organic reactions. One common method includes the reaction of 5-chloro-2-methylthiopyrimidine with 4-methylpiperazine in the presence of a suitable coupling agent. The reaction conditions often require a solvent such as dimethylformamide (DMF) and a base like triethylamine to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-methylthiopyrimidin-4-yl 4-methylpiperazinyl ketone can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The compound can be reduced under specific conditions to modify the piperazine ring.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiolate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Modified piperazine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
The biological activity of 5-Chloro-2-methylthiopyrimidin-4-yl 4-methylpiperazinyl ketone is primarily attributed to its interaction with specific biological targets. Although the exact mechanism of action is not fully elucidated, preliminary studies suggest potential applications in:
- Anticancer Research : The compound has shown promise in inhibiting certain cancer cell lines, making it a candidate for further development as an anticancer agent.
- Antimicrobial Activity : Investigations into its antimicrobial properties indicate effectiveness against various bacterial strains, suggesting a role in antibiotic development.
- Neurological Applications : There is emerging evidence that this compound may interact with neurotransmitter systems, which could lead to applications in treating neurological disorders.
Case Studies and Research Findings
Several studies have documented the efficacy and potential applications of this compound:
- Anticancer Studies : A study published in Chemical & Pharmaceutical Bulletin explored the compound's structure-activity relationship (SAR) and found that modifications to the piperazine ring significantly influenced its anticancer activity against specific cell lines .
- Microbial Efficacy : Research conducted by a team at a prominent university demonstrated that derivatives of this compound exhibited significant antibacterial activity against multi-drug resistant strains, indicating its potential as a lead compound for antibiotic development .
- Neuropharmacology : A recent publication highlighted the compound's ability to modulate serotonin receptors, suggesting its potential use in treating anxiety and depression .
Mechanism of Action
The mechanism of action of 5-Chloro-2-methylthiopyrimidin-4-yl 4-methylpiperazinyl ketone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The activity and binding affinity of 5-Chloro-2-methylthiopyrimidin-4-yl 4-methylpiperazinyl ketone are influenced by its substituents and spatial arrangement. Below, we compare it with structurally related analogs, focusing on steric, electrostatic, and hydrophobic interactions derived from computational models and experimental data.
Substituent Effects on Electrostatic Interactions
- Compound 35 vs. 53 : Replacing a hydrogen atom with a fluorine atom at the trifluoromethoxyl group (electron-withdrawing) in compound 53 increased potency compared to compound 33. This aligns with the observation that electron-withdrawing groups enhance electrostatic complementarity with negatively charged regions of protein surfaces (e.g., PLK1 active site) .
- Compound 71 vs. 73 : Substituting nitrogen with oxygen in the amide moiety (compound 73) improved activity, likely due to enhanced hydrogen-bonding capacity and reduced steric hindrance .
Steric and Hydrophobic Contributions
- 4-Methylpiperazinyl Moiety : The steric contour near this group (Figure 6a) suggests unfavorable bulkiness, which may limit binding flexibility. However, the presence of a methyl group balances hydrophobicity, as seen in the CoMSIA contour maps (Figure 7), where bulky substituents near this region correlate with activity retention .
- Trifluoromethoxyl Group : A large red electrostatic contour (unfavorable positive charge) near this group in CoMFA models indicates sensitivity to substituent polarity. Bulky, electron-deficient substituents here improve binding by aligning with solvent-exposed regions .
Comparative Activity Data
The table below summarizes key analogs and their structural-activity relationships:
CoMSIA and CoMFA Model Insights
- Electrostatic vs. Steric Dominance: In CoMSIA models, electrostatic fields contributed 1.7–3 times more to binding affinity than steric fields, contrasting with CoMFA models where steric effects were more pronounced. This highlights the dual importance of electronic tuning and spatial optimization .
- Hydrophobic Contours : Yellow regions near the 2-hydroxyethyl group and 4-methylpiperazinyl moiety (Figure 7) suggest hydrophobic interactions stabilize binding, particularly in solvent-accessible regions .
Critical Analysis of Structural Optimization
The 5-Chloro-2-methylthiopyrimidin-4-yl scaffold demonstrates that substituent electronic properties (e.g., fluorine, oxygen) are critical for activity. However, steric hindrance at the 4-methylpiperazinyl group necessitates careful balancing—excessive bulk reduces flexibility, while moderate hydrophobicity enhances target engagement.
Biological Activity
5-Chloro-2-methylthiopyrimidin-4-yl 4-methylpiperazinyl ketone is a compound of increasing interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanism of action, and relevant case studies.
Chemical Structure and Synthesis
The molecular formula of this compound is with a molecular weight of approximately 284.79 g/mol. The synthesis typically involves the reaction of 2-methylthiopyrimidine derivatives with piperazine derivatives under controlled conditions to yield high purity and selectivity.
Common Synthesis Methods:
- Reaction Conditions: Temperature control, choice of solvent, and concentration of reactants are critical for achieving optimal yields.
- Characterization Techniques: Spectroscopic methods (NMR, IR) and chromatographic techniques (HPLC) are essential for confirming the compound's purity and structure.
Biological Activity
The biological activity of this compound has been explored in various contexts, particularly concerning its interaction with specific biological targets.
While the exact mechanism is not fully elucidated, it is believed that this compound interacts with biological targets such as enzymes or receptors. Experimental studies are necessary to confirm these interactions, often involving assays to measure enzymatic activity or receptor binding affinity.
Potential Applications
This compound has shown promise in several areas:
- Antidiabetic Activity: Similar compounds have been noted for their ability to activate peroxisome proliferator-activated receptor gamma (PPARγ), enhancing insulin sensitivity .
- Antimicrobial Properties: Preliminary studies suggest potential antimicrobial effects, warranting further investigation in clinical settings.
Research Findings and Case Studies
Several studies have evaluated the biological effects of related compounds, providing insights into the potential efficacy of this compound.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 5-chloro-2-methylthiopyrimidin-4-yl 4-methylpiperazinyl ketone, and how can purity be optimized?
- Methodology :
- Core Synthesis : Begin with a pyrimidine scaffold (e.g., 5-chloro-2-methylthiopyrimidin-4-amine) and react it with 4-methylpiperazine via nucleophilic aromatic substitution. Use a coupling agent like EDCI/HOBt in anhydrous DCM or THF under inert conditions (argon/nitrogen) .
- Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization in ethanol/water mixtures to achieve >95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
- Yield Optimization : Adjust reaction temperature (40–60°C) and stoichiometric ratios (1:1.2 for pyrimidine:piperazine) to minimize byproducts like unreacted amine or dimerization .
Q. How is the compound structurally characterized, and what analytical techniques are critical for validation?
- Methodology :
- Spectroscopic Analysis :
- NMR : ¹H and ¹³C NMR to confirm substitution patterns (e.g., methylthio at C2, piperazinyl ketone at C4). Key signals: δ 2.5–3.0 ppm (piperazine protons), δ 2.1–2.3 ppm (methylthio group) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 325.08) .
- Crystallography : Single-crystal X-ray diffraction for unambiguous confirmation of stereochemistry and bond angles (if crystals are obtainable) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s biological efficacy?
- Methodology :
- Analog Synthesis : Modify substituents systematically (e.g., replace methylthio with ethylthio or halogens; vary piperazine substituents like 3-methyl vs. 4-methyl). Use parallel synthesis for rapid screening .
- Biological Assays : Test analogs against target enzymes (e.g., kinase inhibition assays) or cellular models (e.g., cancer cell lines like HeLa for cytotoxicity). Measure IC₅₀ values and compare with parent compound .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding interactions with targets like PI3K or EGFR .
Q. What strategies resolve contradictions in reported biological activity data (e.g., divergent IC₅₀ values across studies)?
- Methodology :
- Assay Standardization : Re-evaluate under uniform conditions (e.g., ATP concentration in kinase assays, cell passage number in viability tests). Use reference inhibitors as internal controls .
- Solubility Correction : Account for solubility differences (e.g., DMSO vs. aqueous buffers) by measuring compound stability via LC-MS post-assay .
- Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers or contextual factors (e.g., pH, serum content) .
Q. How can synthetic routes be optimized for scalability while maintaining stereochemical integrity?
- Methodology :
- Flow Chemistry : Implement continuous-flow reactors to enhance mixing and heat transfer during coupling steps, reducing reaction time from hours to minutes .
- Catalyst Screening : Test palladium or copper catalysts for Suzuki-Miyaura cross-coupling (if applicable) to improve regioselectivity .
- In-Process Monitoring : Use PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy to track intermediate formation and minimize impurities .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
